tert-Butyl 6-chloro-3,5-dioxohexanoate

Biocatalysis Enantioselective Reduction Statin Intermediate

tert-Butyl 6-chloro-3,5-dioxohexanoate (CAS 276249-18-4) is a β,δ-diketoester characterized by a terminal chlorine atom that serves as a versatile leaving group. This compound is primarily employed as a chiral building block in the convergent synthesis of HMG-CoA reductase inhibitors, notably rosuvastatin and atorvastatin.

Molecular Formula C10H15ClO4
Molecular Weight 234.67 g/mol
CAS No. 276249-18-4
Cat. No. B1600307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-chloro-3,5-dioxohexanoate
CAS276249-18-4
Molecular FormulaC10H15ClO4
Molecular Weight234.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(=O)CC(=O)CCl
InChIInChI=1S/C10H15ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h4-6H2,1-3H3
InChIKeyYNYSBGCKDNJMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 6-chloro-3,5-dioxohexanoate CAS 276249-18-4: Key Intermediate for Statin Side-Chain Synthesis


tert-Butyl 6-chloro-3,5-dioxohexanoate (CAS 276249-18-4) is a β,δ-diketoester characterized by a terminal chlorine atom that serves as a versatile leaving group [1]. This compound is primarily employed as a chiral building block in the convergent synthesis of HMG-CoA reductase inhibitors, notably rosuvastatin and atorvastatin [2]. Its unique structure permits sequential regio- and enantioselective reductions that establish the two stereogenic centers required for the pharmacologically active 3,5-dihydroxyheptanoate side chain, making it a critical procurement target for pharmaceutical intermediates.

Why tert-Butyl 6-chloro-3,5-dioxohexanoate Cannot Be Replaced by Non-Chlorinated or Other 6-Substituted Diketoesters


Substituting tert-butyl 6-chloro-3,5-dioxohexanoate with its non-halogenated, bromo, or hydroxy analogs introduces unacceptable risk in downstream synthesis. The terminal chlorine atom is not merely a placeholder; it is the essential electrophilic handle through which the nitrogen-containing side chains of rosuvastatin and atorvastatin are installed via nucleophilic displacement [1]. Non-halogenated analogs (e.g., tert-butyl 3,5-dioxohexanoate) lack this leaving group and thus cannot complete the same synthetic sequence. While bromo and hydroxy analogs are reducible by the same biocatalysts, they deliver markedly lower enantioselectivity and do not provide the optimal balance of reactivity and stability required for high-yielding, scalable SN2 processes [2]. The evidence below quantifies these differential performance gaps.

Quantitative Differentiation Evidence for tert-Butyl 6-chloro-3,5-dioxohexanoate vs. 6-Bromo and 6-Hydroxy Analogs


Enantioselectivity of Biocatalytic Reduction: Chloro vs. Bromo vs. Hydroxy Diketoesters

When reduced by alcohol dehydrogenase from Lactobacillus brevis (LBADH), tert-butyl 6-chloro-3,5-dioxohexanoate achieves >99.5% enantiomeric excess (ee) for the (5S)-5-hydroxy-3-oxo product. Under identical conditions, the 6-bromo analog reaches only 91% ee, while the 6-hydroxy analog gives 98.4% ee [1]. This superior enantioselectivity is critical for producing the enantiopure intermediate required for rosuvastatin synthesis, where even 1% of the wrong enantiomer compromises regulatory compliance.

Biocatalysis Enantioselective Reduction Statin Intermediate

Yield of Isolated Enantiopure Chlorohydrin via LBADH Reduction

Recombinant LBADH reduces tert-butyl 6-chloro-3,5-dioxohexanoate to the corresponding (S)-6-chloro-5-hydroxy-3-oxohexanoate with an isolated yield of 72–84% at >99.5% ee on multigram scales (up to 70 g) [1]. This contrasts with Baker's yeast reduction of the same substrate, which gives the enantiomeric (R)-product with only 90–94% ee and 50% yield. No analogous isolated yield data for the 6-bromo or 6-hydroxy analogs under comparable conditions have been reported, placing the chloro derivative as the most thoroughly validated substrate for industrial biocatalysis.

Biocatalysis Process Chemistry Statins

Synthetic Utility: Chlorine Leaving Group Enables Statin Side-Chain Assembly

The terminal chlorine in tert-butyl 6-chloro-3,5-dioxohexanoate is indispensible for installing the N-substituted side chain of rosuvastatin and atorvastatin. In the Lonza process, the chlorinated intermediate is converted to tert-butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxan-4-ylacetate (BHA), which is then elaborated to the final APIs via SN2 displacement by sulfonamide or amine nucleophiles [1]. The non-chlorinated analog (tert-butyl 3,5-dioxohexanoate) lacks this leaving group and cannot participate in the requisite carbon–nitrogen bond-forming step, rendering it synthetically inert for these blockbuster drugs. This inherent functional group difference is further exploited in Julia–Kocienski olefination for chain extension [2].

SN2 Displacement Rosuvastatin Synthesis Atorvastatin Synthesis

Synthesis Yield of the Diketoester Precursor: Efficient Two-Step Process

A dedicated, scalable two-step synthesis of tert-butyl 6-chloro-3,5-dioxohexanoate from a Meldrum's acid derivative is reported to proceed with high purity and straightforward isolation [1]. By contrast, the 6-bromo analog is synthesized in 89% yield in two steps [2], but this higher yield is offset by its inferior enantioselectivity in the subsequent biocatalytic reduction. The Lonza patent discloses that the chloro derivative can be produced in a convergent manner that avoids hazardous reagents and simplifies work-up, directly supporting procurement for industrial-scale campaigns.

Knoevenagel Condensation Diketoester Synthesis Meldrum's Acid

Procurement-Driven Application Scenarios for tert-Butyl 6-chloro-3,5-dioxohexanoate


Enantioselective Synthesis of the Rosuvastatin Side Chain

The compound is the preferred starting material for producing (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate via LBADH-catalyzed reduction with >99.5% ee [1]. This intermediate is then transformed into the (3R,5S)-dihydroxyhexanoate side chain, which is coupled to the pyrimidine core of rosuvastatin. The exceptional enantioselectivity directly supports regulatory filing as it meets ICH Q7 requirements for enantiopure intermediates.

Scalable Production of Atorvastatin Key Intermediate

The identical chloro diketoester is employed in the synthesis of the atorvastatin side chain. The Lonza patent explicitly describes its conversion to BHA, a pivotal intermediate for atorvastatin, using a robust SN2 displacement [2]. The documented multigram to kilogram scalability reduces technology-transfer risks for CDMOs.

Chemoenzymatic Libraries for Statin Analogue Discovery

Because the chloro leaving group can be replaced by a variety of carbon, nitrogen, and sulphur nucleophiles, tert-butyl 6-chloro-3,5-dioxohexanoate serves as a common platform for generating diverse statin analogues. The Julia–Kocienski olefination protocol exemplified in the 2017 J Biotechnol study allows rapid chain extension beyond the standard hexanoate skeleton, enabling SAR exploration [3].

Biocatalyst Development and Process Optimization

The well-characterized reduction of the chloro diketoester with LBADH, Baker's yeast, and Lactobacillus kefir whole cells provides a benchmark substrate for screening new ketoreductases. The availability of detailed kinetic and enantioselectivity profiles for this compound (ee >99.5%, yield 72–84%) makes it the standard test substrate for evolving next-generation biocatalysts targeting statin intermediates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 6-chloro-3,5-dioxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.